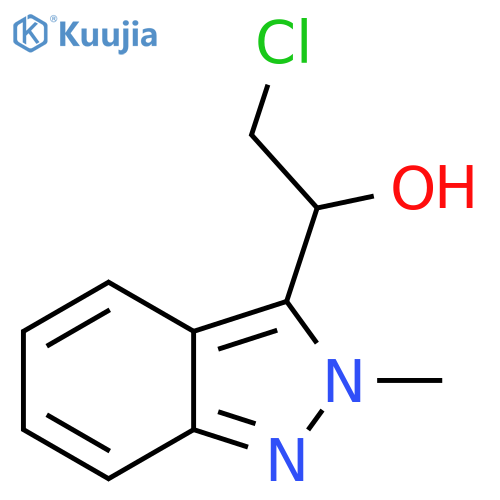

Cas no 2229406-75-9 (2-chloro-1-(2-methyl-2H-indazol-3-yl)ethan-1-ol)

2229406-75-9 structure

商品名:2-chloro-1-(2-methyl-2H-indazol-3-yl)ethan-1-ol

2-chloro-1-(2-methyl-2H-indazol-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-chloro-1-(2-methyl-2H-indazol-3-yl)ethan-1-ol

- EN300-1978360

- 2229406-75-9

-

- インチ: 1S/C10H11ClN2O/c1-13-10(9(14)6-11)7-4-2-3-5-8(7)12-13/h2-5,9,14H,6H2,1H3

- InChIKey: OOTANHQAQZTSJJ-UHFFFAOYSA-N

- ほほえんだ: ClCC(C1=C2C=CC=CC2=NN1C)O

計算された属性

- せいみつぶんしりょう: 210.0559907g/mol

- どういたいしつりょう: 210.0559907g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

2-chloro-1-(2-methyl-2H-indazol-3-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1978360-0.25g |

2-chloro-1-(2-methyl-2H-indazol-3-yl)ethan-1-ol |

2229406-75-9 | 0.25g |

$1472.0 | 2023-09-16 | ||

| Enamine | EN300-1978360-0.1g |

2-chloro-1-(2-methyl-2H-indazol-3-yl)ethan-1-ol |

2229406-75-9 | 0.1g |

$1408.0 | 2023-09-16 | ||

| Enamine | EN300-1978360-10.0g |

2-chloro-1-(2-methyl-2H-indazol-3-yl)ethan-1-ol |

2229406-75-9 | 10g |

$6882.0 | 2023-06-01 | ||

| Enamine | EN300-1978360-0.05g |

2-chloro-1-(2-methyl-2H-indazol-3-yl)ethan-1-ol |

2229406-75-9 | 0.05g |

$1344.0 | 2023-09-16 | ||

| Enamine | EN300-1978360-1.0g |

2-chloro-1-(2-methyl-2H-indazol-3-yl)ethan-1-ol |

2229406-75-9 | 1g |

$1599.0 | 2023-06-01 | ||

| Enamine | EN300-1978360-10g |

2-chloro-1-(2-methyl-2H-indazol-3-yl)ethan-1-ol |

2229406-75-9 | 10g |

$6882.0 | 2023-09-16 | ||

| Enamine | EN300-1978360-5g |

2-chloro-1-(2-methyl-2H-indazol-3-yl)ethan-1-ol |

2229406-75-9 | 5g |

$4641.0 | 2023-09-16 | ||

| Enamine | EN300-1978360-1g |

2-chloro-1-(2-methyl-2H-indazol-3-yl)ethan-1-ol |

2229406-75-9 | 1g |

$1599.0 | 2023-09-16 | ||

| Enamine | EN300-1978360-0.5g |

2-chloro-1-(2-methyl-2H-indazol-3-yl)ethan-1-ol |

2229406-75-9 | 0.5g |

$1536.0 | 2023-09-16 | ||

| Enamine | EN300-1978360-2.5g |

2-chloro-1-(2-methyl-2H-indazol-3-yl)ethan-1-ol |

2229406-75-9 | 2.5g |

$3136.0 | 2023-09-16 |

2-chloro-1-(2-methyl-2H-indazol-3-yl)ethan-1-ol 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

2229406-75-9 (2-chloro-1-(2-methyl-2H-indazol-3-yl)ethan-1-ol) 関連製品

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

推奨される供給者

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量